molecular formula C9H9NO4 B14845847 (6-Formyl-4-methoxypyridin-2-YL)acetic acid

(6-Formyl-4-methoxypyridin-2-YL)acetic acid

Cat. No.: B14845847
M. Wt: 195.17 g/mol
InChI Key: WANOHGUUHRCIAA-UHFFFAOYSA-N
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Description

(6-Formyl-4-methoxypyridin-2-YL)acetic acid is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a formyl group at the 6-position, a methoxy group at the 4-position, and an acetic acid moiety at the 2-position. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Formyl-4-methoxypyridin-2-YL)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Methoxylation: The methoxy group at the 4-position can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Acetic Acid Moiety: The acetic acid group at the 2-position can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Methanol and a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: (6-Carboxy-4-methoxypyridin-2-YL)acetic acid.

    Reduction: (6-Hydroxymethyl-4-methoxypyridin-2-YL)acetic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Formyl-4-methoxypyridin-2-YL)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Formyl-4-methoxypyridin-2-YL)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The formyl group can act as an electrophilic center, while the methoxy and acetic acid groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    (6-Formyl-4-hydroxypyridin-2-YL)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (6-Formyl-4-ethoxypyridin-2-YL)acetic acid: Similar structure but with an ethoxy group instead of a methoxy group.

    (6-Formyl-4-methoxypyridin-2-YL)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness: (6-Formyl-4-methoxypyridin-2-YL)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and an acetic acid moiety allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(6-formyl-4-methoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C9H9NO4/c1-14-8-2-6(4-9(12)13)10-7(3-8)5-11/h2-3,5H,4H2,1H3,(H,12,13)

InChI Key

WANOHGUUHRCIAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C=O)CC(=O)O

Origin of Product

United States

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